2-chloro-N-(2,6-difluorophenyl)propanamide is an organic compound with significant chemical properties and applications in various scientific fields. The compound's molecular formula is , and it has a molecular weight of approximately 221.64 g/mol. This compound is classified as an amide due to the presence of the amide functional group, which plays a crucial role in its reactivity and interactions.
The compound can be synthesized through various methods, primarily involving the reaction of 2,6-difluoroaniline with 2-chloropropanoyl chloride. The synthesis methods are documented in several patents and scientific articles that describe detailed procedures for obtaining this compound and its derivatives .
2-chloro-N-(2,6-difluorophenyl)propanamide belongs to the class of halogenated amides. It is characterized by the presence of a chlorine atom and two fluorine atoms on the phenyl ring, which significantly influence its chemical behavior and potential applications in medicinal chemistry.
The synthesis of 2-chloro-N-(2,6-difluorophenyl)propanamide typically involves the following steps:
The molecular structure of 2-chloro-N-(2,6-difluorophenyl)propanamide features:
InChI=1S/C10H10ClF2N/c1-5(12)10(14)13-8-3-2-6(11)4-7(8)9/h2-5H,1H3,(H,13,14)
XWQZJCTKZQXKTR-UHFFFAOYSA-N
2-chloro-N-(2,6-difluorophenyl)propanamide can undergo several types of chemical reactions:
Common reagents used in these reactions include sodium hydroxide for substitution reactions and various acids for hydrolysis.
The mechanism of action for 2-chloro-N-(2,6-difluorophenyl)propanamide involves its interaction with biological targets:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1